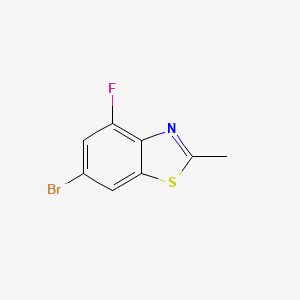

6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-fluoro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJHPBPSYPUGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2S1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427433-65-5 | |

| Record name | 6-bromo-4-fluoro-2-methyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole

Executive Summary

This technical guide provides a detailed, scientifically-grounded pathway for the synthesis of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2][3] This document outlines a robust and regioselective synthetic strategy, beginning from commercially available starting materials. The proposed pathway emphasizes chemical logic, safety, and efficiency, addressing the critical challenges of controlling substituent placement on the benzene ring. Each stage of the synthesis is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and characterization data. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Benzothiazole Scaffold

The 1,3-benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and rigid structure allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[4][5] Derivatives of benzothiazole have been investigated and developed for applications including antimicrobial, anticonvulsant, antioxidant, and anticancer therapies.[1][4]

The target molecule, this compound (CAS No: 1427433-65-5)[6], incorporates several key features: a bromine atom, which serves as a handle for further cross-coupling reactions; a fluorine atom, known to enhance metabolic stability and binding affinity; and a 2-methyl group, which influences the molecule's steric and electronic profile. The efficient and regiocontrolled synthesis of this specific isomer is therefore a critical objective for accessing novel chemical libraries for drug discovery. This guide presents a logical and field-proven synthetic approach to achieve this goal.

Retrosynthetic Analysis and Strategic Planning

The cornerstone of an efficient synthesis is a logical retrosynthetic plan. The target molecule's structure immediately suggests that the final C-S and C-N bonds forming the thiazole ring can be disconnected. The most prevalent and reliable method for constructing 2-substituted benzothiazoles is the condensation and cyclization of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.[4][7][8] For the introduction of a 2-methyl group, acetic anhydride or acetyl chloride are ideal reagents.

This logic leads to the identification of the key synthetic intermediate: 2-amino-5-bromo-3-fluorothiophenol . The primary challenge of the entire synthesis is the regioselective construction of this precursor. The subsequent cyclization is a well-established and high-yielding transformation.

The Forward Synthetic Pathway

The proposed synthesis is a three-stage process designed for optimal regiochemical control and overall yield. It begins with the commercially available 2-fluoroaniline.

Step 1.1: Regioselective Bromination of 2-Fluoroaniline

The synthesis commences with the electrophilic bromination of 2-fluoroaniline. The amino group (-NH₂) is a powerful activating ortho-, para-director, while the fluorine (-F) is a deactivating ortho-, para-director. The directing effect of the amino group is dominant, guiding the incoming electrophile primarily to the para position (C4) and ortho position (C6). Steric hindrance from the adjacent fluorine atom disfavors substitution at the C3 position. To achieve high selectivity for the desired 4-bromo isomer, the reaction is performed using molecular bromine in the presence of a quaternary ammonium bromide catalyst, which helps to moderate the reactivity and improve the yield of the desired product.[9]

Step 1.2: Ortho-Thiocyanation and Subsequent Reduction

With 4-bromo-2-fluoroaniline in hand, the next critical step is the introduction of a sulfur functionality ortho to the amino group (at the C6 position). Direct thiolation is often problematic. A more reliable two-step sequence involves an initial ortho-thiocyanation followed by reduction.

The thiocyanation is achieved by treating the aniline with bromine and a thiocyanate salt (e.g., ammonium thiocyanate). This in-situ generates the electrophilic thiocyanogen bromide (BrSCN), which attacks the electron-rich aromatic ring. The strong ortho-directing effect of the amino group guides the -SCN group to the C6 position.

The resulting 6-thiocyanato-4-bromo-2-fluoroaniline is then reduced to the corresponding thiophenol. A mild reducing agent such as sodium borohydride (NaBH₄) in ethanol is effective for this transformation, cleaving the S-CN bond to yield the desired 2-amino-5-bromo-3-fluorothiophenol.

This final stage utilizes the classic benzothiazole synthesis. The key intermediate, 2-amino-5-bromo-3-fluorothiophenol, contains both nucleophiles required for the cyclization: the amino group and the thiol group.

The intermediate is reacted with acetic anhydride. The reaction proceeds via two key steps:

-

N-Acetylation: The more nucleophilic amino group first attacks the carbonyl carbon of acetic anhydride to form an N-acetylated intermediate.

-

Cyclodehydration: Under heating, the thiol sulfur atom performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic thiazole ring. This reaction is typically high-yielding and drives the synthesis to completion.[7]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professional chemists in a controlled laboratory setting. All appropriate safety precautions must be taken.

Protocol 4.1: Synthesis of 4-Bromo-2-fluoroaniline

-

To a stirred solution of 2-fluoroaniline (1.0 eq) in methylene chloride (CH₂Cl₂), add tetraethylammonium bromide (0.1 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of molecular bromine (1.0 eq) in CH₂Cl₂ dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-bromo-2-fluoroaniline as a solid.

Protocol 4.2: Synthesis of 2-Amino-5-bromo-3-fluorothiophenol

-

Dissolve 4-bromo-2-fluoroaniline (1.0 eq) and ammonium thiocyanate (2.2 eq) in methanol.

-

Cool the solution to 0 °C. Add a solution of bromine (1.1 eq) in methanol dropwise.

-

Stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude thiocyanate intermediate can often be used without further purification.

-

Dissolve the crude thiocyanate intermediate in ethanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, controlling the gas evolution.

-

Stir the reaction at room temperature for 4 hours until the reduction is complete (monitored by TLC).

-

Carefully acidify the mixture with 1M HCl to pH ~5, then extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thiophenol, which should be used immediately in the next step due to its potential for air oxidation.

Protocol 4.3: Synthesis of this compound

-

To the crude 2-amino-5-bromo-3-fluorothiophenol (1.0 eq) from the previous step, add acetic anhydride (3.0 eq).

-

Heat the mixture to 120-130 °C and maintain for 3-5 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude solid from ethanol or purify by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure this compound.

Characterization Data

The following table summarizes the expected analytical data for the final product.

| Property | Expected Value |

| Chemical Formula | C₈H₅BrFNS |

| Molecular Weight | 246.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (by HPLC) | >95% |

| ¹H NMR (CDCl₃) | δ ~7.8-8.0 (d, 1H), δ ~7.4-7.6 (d, 1H), δ ~2.8 (s, 3H) |

| ¹⁹F NMR (CDCl₃) | Expected singlet in the typical aryl-F region |

| Mass Spec (ESI+) | m/z 246.0, 248.0 [M+H]⁺ (Isotopic pattern for Br) |

Conclusion

This guide details a logical and robust synthetic pathway for the preparation of this compound. By employing a strategy that carefully controls the regioselective introduction of substituents onto the aniline core, the synthesis of the key 2-amino-5-bromo-3-fluorothiophenol intermediate is achieved efficiently. The final cyclization step is a reliable transformation that delivers the target molecule in good yield. The methodologies described herein are based on well-established chemical principles and provide a solid foundation for the laboratory-scale production of this valuable chemical building block.

References

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: [Link])

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (URL: [Link])

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - American Chemical Society. (URL: [Link])

-

Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. (URL: [Link])

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. (URL: [Link])

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. (URL: [Link])

- US5053542A - Catalytic bromination of 2-fluoroaniline - Google P

-

Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem. (URL: [Link])

-

This compound - Lead Sciences. (URL: [Link])

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (URL: [Link])

-

Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - ResearchGate. (URL: [Link])

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (URL: [Link])

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - MDPI. (URL: [Link])

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL: [Link])

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (URL: [Link])

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. (URL: [Link])

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (URL: [Link])

-

3-bromo-4-aminotoluene - Organic Syntheses Procedure. (URL: [Link])

- CN109053727B - Preparation method of ABT-199 intermediate - Google P

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P

Sources

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, a halogenated heterocyclic compound of increasing interest in medicinal and materials chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's characteristics, potential synthetic routes, and applications.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural features allow for diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of specific substituents, such as halogens and a methyl group, onto this scaffold can significantly modulate its physicochemical properties and biological targets. This compound represents a strategic combination of these features, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[3][4]

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not yet publicly available in the scientific literature, we can predict its properties based on data from commercial suppliers and analysis of analogous compounds.

Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1427433-65-5 | [5] |

| Molecular Formula | C₈H₅BrFNS | [5] |

| Molecular Weight | 246.10 g/mol | [6] |

| Predicted XlogP | 3.6 | |

| Physical Form | Predicted to be a solid at room temperature | [7] |

Spectroscopic Profile (Predicted)

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Based on known data for similar benzothiazole derivatives, the following spectral characteristics are anticipated.[8][9]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the two aromatic protons on the benzene ring. The methyl group (at the C2 position) will likely appear as a singlet in the upfield region. The two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) influenced by both the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, S, F, Br) and the aromaticity of the rings.[5][10] The carbon of the methyl group will be in the upfield region, while the carbons of the benzothiazole core will appear in the aromatic region, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom at the C4 position. Based on data for analogous fluoro-benzothiazoles, this signal is likely to appear as a multiplet in the range of -115 to -120 ppm, with coupling to the neighboring aromatic protons.[11][12]

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 244.93102 Da. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 245.93830 and [M+Na]⁺ at m/z 267.92024.

Proposed Synthesis and Reactivity

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted benzothiazoles.[13]

Proposed Synthetic Pathway

A common and effective method for constructing the 2-methylbenzothiazole core is the reaction of a corresponding 2-aminothiophenol derivative with an acetylating agent.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Preparation of the Precursor: The key starting material, 2-amino-3-fluoro-5-bromothiophenol, would first need to be synthesized. This could potentially be achieved from 2,4-dibromo-6-fluoroaniline through a series of reactions involving diazotization, conversion to a xanthate, and subsequent reduction.

-

Cyclization and Acetylation: To a solution of 2-amino-3-fluoro-5-bromothiophenol in a suitable solvent (e.g., glacial acetic acid or an aprotic solvent like toluene), acetic anhydride or acetyl chloride would be added.

-

Reaction Conditions: The reaction mixture would be heated to reflux for several hours to facilitate the cyclization to form the benzothiazole ring.

-

Work-up and Purification: After cooling, the reaction mixture would be neutralized, and the crude product extracted with an organic solvent. Purification would be achieved through recrystallization or column chromatography to yield the final product.

Chemical Reactivity

The reactivity of this compound is dictated by its constituent functional groups.

Caption: Logical diagram of the key reactive sites on the molecule.

-

The 2-Methyl Group: This is a primary site for reactivity. The protons are acidic and can be deprotonated with a strong base to form a nucleophile, which can then react with various electrophiles (e.g., aldehydes in condensation reactions). The methyl group can also be a site for oxidation.

-

The Aromatic Ring: The bromine atom at the C6 position is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the fluorine and the benzothiazole ring system will influence the regioselectivity of any further electrophilic or nucleophilic aromatic substitution reactions.

-

The Thiazole Nitrogen: The nitrogen atom in the thiazole ring is basic and can be protonated or alkylated. It can also act as a ligand to coordinate with metal ions.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a highly attractive scaffold for several applications.

-

Anticancer Agents: Many substituted benzothiazoles exhibit potent anticancer activity. The presence of the bromine atom allows for the facile introduction of various pharmacophores that can target specific enzymes or receptors involved in cancer progression.

-

Neuroprotective Agents: The benzothiazole scaffold is found in compounds developed for neurodegenerative diseases. For instance, it is a key component of agents used in PET imaging of amyloid plaques in Alzheimer's disease.

-

Antimicrobial Agents: The benzothiazole nucleus is a common feature in many antimicrobial compounds. Derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens.[1]

-

Organic Electronics: The fused aromatic system suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties can be fine-tuned through substitution.

Conclusion

This compound is a promising building block with significant potential in drug discovery and materials science. While detailed experimental characterization is still emerging, this guide provides a solid foundation for researchers by outlining its predicted properties, a plausible synthetic strategy, and its likely reactivity. The strategic placement of the fluoro, bromo, and methyl substituents on the privileged benzothiazole scaffold offers a wealth of opportunities for the development of novel, high-value compounds. Further experimental investigation into this molecule is warranted and is expected to uncover a range of interesting chemical and biological properties.

References

- The Royal Society of Chemistry. (2024). d4ob01725k1.pdf.

- Dideu Industries Group Limited. (2025). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8.

- ChemicalBook. (2025). 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE | 5304-21-2.

- Lead Sciences. (n.d.). This compound.

- BLDpharm. (n.d.). 1427433-65-5|this compound.

- ChemicalBook. (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis.

- MDPI. (2022). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)

- PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole.

- National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole.

- Sigma-Aldrich. (n.d.). 6-Bromo-2-methyl-1,3-benzothiazole | 5304-21-2.

- ResearchGate. (n.d.). (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole.

- ResearchGate. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.

- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups.

- World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- PubChemLite. (n.d.). This compound.

- BLDpharm. (n.d.). 1301214-70-9|6-Bromo-4-fluoro-2-methyl-1H-benzo[d]imidazole.

- ChemicalBook. (n.d.). 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE CAS.

- BLDpharm. (n.d.). 1231930-33-8|6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

- Imperial College London. (2021). 3.3 - Supertesting set 19F NMR.

- Chemsrc. (2025). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.

- Sigma-Aldrich. (n.d.). 6-bromo benzothiazole.

- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.

- SpectraBase. (n.d.). 2,1,3-benzothiadiazole, 4-bromo-5-methyl- - Optional[1H NMR] - Spectrum.

- BenchChem. (n.d.).

- SpectraBase. (n.d.). 6-bromo-1,4-dihydro-2H-3,1-benzothiazin-2-one - Optional[13C NMR] - Spectrum.

- NIH. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 6-bromo benzothiazole | Sigma-Aldrich [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. PubChemLite - this compound (C8H5BrFNS) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. 3.3 - Supertesting set 19F NMR | Imperial College London [data.hpc.imperial.ac.uk]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole, bearing the CAS number 1427433-65-5, is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzothiazole core, imparts specific physicochemical properties that make it an attractive starting material for the synthesis of more complex molecules with diverse biological activities. The benzothiazole scaffold itself is a well-established pharmacophore, present in a wide range of FDA-approved drugs and clinical candidates.[2] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and safe handling procedures for this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1427433-65-5 | [3][4] |

| Molecular Formula | C₈H₅BrFNS | [3][4] |

| Molecular Weight | 246.10 g/mol | [4] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Purity | Typically >95% | [4] |

| SMILES | CC1=NC2=C(F)C=C(Br)C=C2S1 | [4] |

| InChI | InChI=1S/C8H5BrFNS/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 | [5] |

The presence of both bromine and fluorine atoms significantly influences the molecule's reactivity and electronic properties. The fluorine atom at the 4-position and the bromine atom at the 6-position can serve as handles for further functionalization through various cross-coupling reactions. The methyl group at the 2-position is a common feature in many biologically active benzothiazoles.

Proposed Synthesis Pathway

A proposed two-step synthesis is outlined below, starting from the commercially available 4-bromo-2-fluoroaniline.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-5-bromo-3-fluorothiophenol

-

Diazotization: Dissolve 4-bromo-2-fluoroaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Xanthate Displacement: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate should form.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Hydrolysis: The resulting xanthate ester is then hydrolyzed to the thiophenol. This can be achieved by heating the reaction mixture with a strong base like sodium hydroxide, followed by acidification to precipitate the desired 2-amino-5-bromo-3-fluorothiophenol.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Condensation: In a round-bottom flask, dissolve the 2-amino-5-bromo-3-fluorothiophenol from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Add a slight excess of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid, wash with water, and then a dilute solution of sodium bicarbonate to remove any unreacted acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Discovery and Materials Science

The benzothiazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][7] The specific substitution pattern of this compound suggests several potential applications:

-

Kinase Inhibitors: Many kinase inhibitors incorporate a substituted benzothiazole moiety. The bromine and fluorine atoms on this compound can be utilized for structure-activity relationship (SAR) studies and for forming key interactions within the ATP-binding pocket of various kinases. For instance, a related compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, is an intermediate in the synthesis of Abemaciclib, a kinase inhibitor used in cancer therapy.[8]

-

Antimicrobial Agents: Halogenated benzothiazoles have shown promising activity against a variety of bacterial and fungal strains.[9][10] The electron-withdrawing nature of the fluorine and bromine atoms can enhance the antimicrobial potential of the benzothiazole ring.

-

Diagnostic Imaging Agents: The benzothiazole scaffold is a core component of amyloid-beta imaging agents used in the diagnosis of Alzheimer's disease. The lipophilicity and electronic properties imparted by the halogen substituents could be advantageous in the design of novel central nervous system (CNS) imaging agents.

-

Organic Electronics: Thiazole-containing compounds are of interest in the field of organic electronics. The defined substitution pattern of this molecule could be exploited in the synthesis of novel organic semiconductors or dyes.

Caption: Potential applications of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data is not publicly available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.[11][12][13]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.8 ppm. The aromatic region should display two doublets or a complex multiplet for the two protons on the benzene ring, with coupling constants influenced by the adjacent fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atoms attached to bromine, fluorine, nitrogen, and sulfur showing characteristic shifts.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity).

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of related brominated and fluorinated aromatic compounds, the following precautions should be taken:[14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Hazard Statements (Predicted): [9]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Predicted): [9]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its unique combination of substituents on the privileged benzothiazole scaffold provides multiple avenues for further chemical modification. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, handling, and exploration in various research and development endeavors. As with any chemical, it is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

References

-

Arbor Organics. (n.d.). This compound. Retrieved from [Link]

- Bahrami, K., Khodaei, M. M., & Naali, F. (2008). A convenient method for the synthesis of 2-substituted benzimidazoles and benzothizoles. The Journal of Organic Chemistry, 73(17), 6835–6837.

-

Semantic Scholar. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Retrieved from [Link]

-

R Discovery. (2024, April 1). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

ResearchGate. (2014, November 18). ChemInform Abstract: Recent Advances in the Synthesis of 2-Substituted Benzothiazoles: A Review. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. Retrieved from [Link]

- Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.

-

PMC - NIH. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. PubChemLite - this compound (C8H5BrFNS) [pubchemlite.lcsb.uni.lu]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 7. WO2007137962A1 - Thiazole derivatives - Google Patents [patents.google.com]

- 8. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

"6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole" molecular structure

An In-depth Technical Guide to 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets.[1][2][3] This has led to the development of numerous benzothiazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of bromo, fluoro, and methyl groups on the core benzothiazole structure makes it a particularly valuable building block for drug discovery and development. The electron-withdrawing properties of the halogen atoms, combined with the potential for metabolic blocking by fluorine and the reactive handle provided by bromine, offer a rich platform for chemical modification and optimization of pharmacological activity. This document provides a comprehensive technical overview of its molecular structure, a validated synthetic pathway, spectroscopic characterization, and its potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are fundamental to its function. Here, we dissect the key features of this compound.

Core Structural Features

The molecule is built upon a nearly planar benzothiazole ring system, a feature that facilitates π-stacking interactions with biological macromolecules.[6][7][8] The aromatic benzene ring confers significant stability, while the thiazole moiety provides sites for hydrogen bonding and other non-covalent interactions.

-

Molecular Weight: 246.1 g/mol [9]

The substituents are arranged as follows:

-

A methyl group at the 2-position.

-

A fluoro group at the 4-position of the benzene ring.

-

A bromo group at the 6-position of the benzene ring.

The interplay of these substituents is critical. The fluorine atom, with its high electronegativity, and the bromine atom influence the electron distribution across the aromatic system. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity. The bromine atom serves as a valuable synthetic handle for further diversification, for example, through metal-catalyzed cross-coupling reactions.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFNS | [9][10][11] |

| Molecular Weight | 246.1 g/mol | [9] |

| CAS Number | 1427433-65-5 | [9][11][12] |

| Purity | Typically ≥95% | [11] |

| SMILES String | CC1=NC2=C(C=C(C=C2S1)Br)F | [9][10] |

| InChI Key | BRJHPBPSYPUGCM-UHFFFAOYSA-N | [10] |

| Predicted XlogP | 3.6 | [10] |

| Storage Conditions | Sealed in a dry environment at room temperature | [11][12] |

Synthesis of this compound

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A robust and common approach involves the condensation and cyclization of an appropriately substituted 2-aminothiophenol with a carboxylic acid derivative.[13][14] For the target molecule, acetic anhydride serves as an efficient source for the 2-methyl group.

The proposed synthesis proceeds via a two-step sequence starting from the commercially available 2-amino-5-bromo-3-fluorophenol.

Experimental Protocol

This protocol is a self-validating system. Successful isolation and characterization of the intermediate in Step 1 confirms the viability of the starting material and reaction conditions before proceeding to the final, irreversible cyclization step.

Step 1: Synthesis of 2-Amino-3-fluoro-5-bromothiophenol (Intermediate)

-

Causality: The conversion of a phenol to a thiophenol is a critical transformation. Lawesson's reagent is a well-established and efficient thionating agent for this purpose. Toluene is chosen as a high-boiling, inert solvent suitable for this reaction which often requires elevated temperatures.

-

To a stirred solution of 2-amino-5-bromo-3-fluorophenol (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq) portion-wise under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-fluoro-5-bromothiophenol intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Causality: The cyclization of a 2-aminothiophenol with an acid anhydride is a classic and high-yielding method for forming the 2-substituted benzothiazole core.[15] Acetic anhydride provides both the acetyl group for cyclization and acts as a dehydrating agent. Pyridine serves as a basic catalyst to facilitate the reaction.

-

Dissolve the purified 2-amino-3-fluoro-5-bromothiophenol (1.0 eq) from Step 1 in pyridine.

-

Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for confirming the identity and purity of the final product.

| Technique | Expected Observations |

| ¹H NMR | Methyl Protons (C2-CH₃): A singlet around δ 2.8-2.9 ppm. Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), showing coupling patterns consistent with the substitution on the benzene ring. The fluorine atom will introduce additional splitting (coupling). |

| ¹³C NMR | Methyl Carbon: A signal around δ 20-22 ppm. Aromatic & Heterocyclic Carbons: Multiple signals between δ 110-160 ppm. The carbons attached to fluorine and bromine will show characteristic shifts and C-F coupling will be observed. The C2 carbon of the thiazole ring is expected around δ 165-170 ppm. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z ≈ 245 and 247 with a characteristic ~1:1 intensity ratio, confirming the presence of one bromine atom.[10] Predicted [M+H]⁺: 245.93830 Da.[10] |

| Infrared (IR) Spectroscopy | C=N Stretch (thiazole): ~1600-1650 cm⁻¹. Aromatic C=C Stretch: ~1450-1580 cm⁻¹. C-F Stretch: ~1100-1250 cm⁻¹. C-H Stretch (methyl & aromatic): ~2900-3100 cm⁻¹.[16][17] |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules.

Chemical Reactivity

The benzothiazole ring is a relatively stable aromatic system. The primary sites for synthetic modification are the bromine atom and, to a lesser extent, the methyl group.

-

Palladium-Catalyzed Cross-Coupling: The C6-Br bond is an ideal handle for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino substituents. This is a cornerstone of modern medicinal chemistry for library synthesis and lead optimization.

-

Reactions of the 2-Methyl Group: The methyl group can be functionalized, for instance, through condensation reactions after deprotonation with a strong base, although this is less common than transformations at the bromine site.

Significance in Drug Discovery

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent biological activity.[3][4] The specific substitutions on this molecule enhance its utility.

-

Anticancer Agents: Many kinase inhibitors incorporate the benzothiazole motif. The ability to diversify the 6-position allows for probing the solvent-exposed regions of ATP-binding pockets.[2]

-

Neurodegenerative Diseases: Fluorinated benzothiazoles are related to imaging agents like Pittsburgh Compound B (PiB), used for detecting amyloid plaques in Alzheimer's disease.[3] This scaffold is therefore of high interest for developing both diagnostic and therapeutic agents for neurological disorders.

-

Antimicrobial Agents: The benzothiazole core is present in numerous compounds with antibacterial and antifungal properties.[5] The lipophilicity and electronic nature imparted by the fluoro and bromo substituents can be tuned to optimize cell wall penetration and target engagement in microbial pathogens.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed platform for innovation in drug discovery. Its molecular structure combines the stability and biological relevance of the benzothiazole core with the synthetic versatility of a bromo substituent and the pharmacological advantages of a fluoro group. The robust synthetic pathway and well-defined spectroscopic profile make it an accessible and reliable tool for researchers. As the demand for novel therapeutics continues to grow, such intelligently functionalized scaffolds will remain critical for the development of the next generation of medicines.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Stanovnik, B., & Tišler, M. (1984). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Journal of Heterocyclic Chemistry, 21(5), 1369-1374.

-

PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF 6-FLUORO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

-

PubMed. (2013). Synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]

-

Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst. Retrieved from [Link]

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

PubMed. (2011). 6-Bromo-2-methyl-sulfanyl-1,3-benzo-thia-zole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

ECHA. (n.d.). 1,5-naphthylene diisocyanate - Registration Dossier. Retrieved from [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. ijper.org [ijper.org]

- 6. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-Bromo-2-methyl-sulfanyl-1,3-benzo-thia-zole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. PubChemLite - this compound (C8H5BrFNS) [pubchemlite.lcsb.uni.lu]

- 11. This compound - Lead Sciences [lead-sciences.com]

- 12. 1427433-65-5|this compound|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole: A Technical Guide

Introduction

6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzothiazole core is a prominent scaffold in a variety of biologically active compounds. The presence of bromo and fluoro substituents, along with a methyl group, is expected to significantly influence its physicochemical and spectroscopic properties. This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles, substituent effect analysis, and data from analogous compounds to provide a robust set of predicted data for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of aromatic compounds are significantly influenced by the electronic effects (both inductive and resonance) of the substituents on the ring. The following predictions are based on the additivity of substituent chemical shifts (SCS) and analysis of coupling constants.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.6 | Doublet of Doublets (dd) | J(H-F) ≈ 7-9, J(H-H) ≈ 2 |

| H-7 | ~7.9 | Doublet of Doublets (dd) | J(H-F) ≈ 4-5, J(H-H) ≈ 2 |

| -CH₃ | ~2.8 | Singlet | - |

Rationale for ¹H NMR Predictions:

-

Aromatic Protons (H-5 and H-7): The electron-withdrawing nature of the fluorine and bromine atoms will deshield the aromatic protons, shifting them downfield. The fluorine atom at position 4 will exhibit through-space coupling to the ortho proton H-5 and a smaller meta coupling to H-7. The bromine at position 6 will primarily exert an inductive deshielding effect. The protons H-5 and H-7 will appear as doublet of doublets due to coupling with each other and with the fluorine atom.

-

Methyl Protons (-CH₃): The methyl group at the 2-position of the benzothiazole ring is expected to resonate as a singlet in the range of 2.7-2.9 ppm. This prediction is based on the known chemical shift of the methyl group in 2-methylbenzothiazole, which is around 2.8 ppm.[1]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~168 |

| C-3a | ~152 (d, J(C-F) ≈ 10-15 Hz) |

| C-4 | ~158 (d, J(C-F) ≈ 240-250 Hz) |

| C-5 | ~115 (d, J(C-F) ≈ 20-25 Hz) |

| C-6 | ~118 |

| C-7 | ~125 |

| C-7a | ~135 |

| -CH₃ | ~20 |

Rationale for ¹³C NMR Predictions:

-

C-2: This carbon, part of the C=N bond in the thiazole ring, is expected to be significantly downfield, likely around 168 ppm, similar to what is observed in 2-methylbenzothiazole.[1]

-

Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield due to the high electronegativity of fluorine. The ortho carbon (C-3a and C-5) will exhibit a smaller two-bond coupling (²JCF).

-

Bromine-Substituted Carbon (C-6): The C-Br bond will cause a slight upfield shift of C-6 compared to an unsubstituted carbon due to the "heavy atom effect".

-

Methyl Carbon (-CH₃): The methyl carbon is expected to resonate in the typical aliphatic region, around 20 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Utilize a standard pulse program with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2980-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic and thiazole rings) |

| ~1250 | Strong | C-F stretch |

| ~1100 | Medium | C-N stretch |

| ~800-850 | Strong | C-H out-of-plane bending (isolated aromatic hydrogens) |

| ~700-600 | Medium | C-S stretch |

| ~600-500 | Medium-Strong | C-Br stretch |

Rationale for IR Predictions:

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.[2][3]

-

Ring Vibrations: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond in the thiazole ring will give rise to characteristic absorptions in the 1600-1470 cm⁻¹ region.[4]

-

C-F and C-Br Stretches: The C-F bond will produce a strong absorption band in the 1300-1200 cm⁻¹ region. The C-Br stretch is expected at a lower wavenumber, typically in the 600-500 cm⁻¹ range.

-

C-H Out-of-Plane Bending: The presence of two isolated aromatic hydrogens will result in strong out-of-plane bending vibrations in the 900-800 cm⁻¹ region, which can be diagnostic of the substitution pattern.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following predictions are for Electron Ionization (EI) mass spectrometry.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z 245 and 247 (in an approximate 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br).

-

Major Fragment Ions (m/z):

-

230/232 ([M-CH₃]⁺): Loss of a methyl radical.

-

166 ([M-Br]⁺): Loss of a bromine radical.

-

151 ([M-Br-CH₃]⁺): Subsequent loss of a methyl radical from the [M-Br]⁺ ion.

-

124: Potential fragment from the cleavage of the thiazole ring.

-

Rationale for MS Predictions:

-

Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2).[5]

-

Fragmentation Pathways: The most likely initial fragmentation is the loss of the methyl group (a stable radical) to form the [M-CH₃]⁺ ion. Another prominent fragmentation pathway would be the cleavage of the C-Br bond, leading to the [M-Br]⁺ ion. Further fragmentation of the benzothiazole ring can also occur, leading to smaller fragment ions.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound. While experimental verification is essential, these predictions, grounded in established spectroscopic principles and comparative data, offer a valuable resource for the identification and characterization of this compound in research and development settings. The provided protocols outline the standard procedures for acquiring the necessary experimental data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Smith, B. C. (1999).

- de Hoffmann, E., & Stroobant, V. (2007).

-

PubChem. (n.d.). 2-Methylbenzothiazole. Retrieved from [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

- Abraham, R. J., & Mobli, M. (2008).

- Gunther, H. (2013).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

NIST. (n.d.). 2-Methylbenzothiazole. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its unique structural and electronic properties confer upon it the ability to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Within this privileged heterocyclic family, 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole emerges as a strategically significant starting material. The specific placement of bromo, fluoro, and methyl groups on the benzothiazole core provides a versatile platform for synthetic elaboration, enabling the development of novel drug candidates with tailored pharmacological profiles.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound in the context of drug discovery and development. It is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into the utilization of this key chemical intermediate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis. This compound is a solid at room temperature with a molecular formula of C8H5BrFNS and a molecular weight of approximately 246.10 g/mol .[4][5]

| Property | Value | Source |

| CAS Number | 1427433-65-5 | [4][5][6] |

| Molecular Formula | C8H5BrFNS | [4][5][6] |

| Molecular Weight | 246.10 g/mol | [5] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95% | [6] |

| Storage | Sealed in dry, room temperature conditions | [5][6] |

| SMILES | CC1=NC2=C(C=C(C=C2S1)Br)F | [4] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of 2-substituted benzothiazoles typically proceeds via the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent. For the targeted synthesis of this compound, the key precursor is 5-bromo-3-fluoro-2-aminothiophenol . The overall synthetic strategy involves the cyclization of this intermediate with an acetylating agent.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods)

The following protocol is a representative, though hypothetical, procedure based on well-established methods for benzothiazole synthesis. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 5-Bromo-3-fluoro-2-aminothiophenol (Intermediate)

A common route to 2-aminothiophenols is the Herz reaction, which involves the treatment of an aniline with sulfur monochloride. Alternatively, ortho-lithiation followed by reaction with a sulfur electrophile can be employed. Given the starting material, a plausible approach would be the thiocyanation of 4-bromo-2-fluoroaniline followed by reduction.

-

Thiocyanation: Dissolve 4-bromo-2-fluoroaniline in a suitable solvent such as methanol or acetic acid. Add sodium thiocyanate and cool the mixture to 0-5 °C. Add a solution of bromine in the same solvent dropwise while maintaining the low temperature. The reaction introduces a thiocyanate group at the position ortho to the amino group.

-

Reduction and Hydrolysis: The resulting 2-amino-3-fluoro-5-bromophenyl thiocyanate is then subjected to reduction, for example, using a reducing agent like sodium borohydride, followed by acidic or basic hydrolysis to yield 5-bromo-3-fluoro-2-aminothiophenol.

Step 2: Cyclization to form this compound

-

Dissolve the crude 5-bromo-3-fluoro-2-aminothiophenol in a suitable solvent, such as acetic acid or ethanol.

-

Add an excess of acetic anhydride, which serves as the source of the 2-methyl group and also acts as a dehydrating agent to facilitate the cyclization.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Strategic Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The fluorine atom at the 4-position can modulate the physicochemical properties of the final compound, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.

Case Study: A Potential Precursor for Kinase Inhibitors

Illustrative Synthetic Elaboration

The following diagram illustrates the potential for synthetic diversification from this compound.

Caption: Potential synthetic transformations of this compound.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its strategic substitution pattern provides multiple avenues for synthetic elaboration, making it an attractive scaffold for the development of new therapeutics. While its direct application in marketed drugs is yet to be widely documented, its potential as a key intermediate, particularly in the synthesis of kinase inhibitors and other targeted therapies, is significant. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the importance of strategically functionalized heterocyclic building blocks like this compound is poised to increase, making it a compound of considerable interest for the future of drug discovery.

References

-

PubChem. This compound. [Link]

-

Lead Sciences. This compound. [Link]

-

PubChem. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. [Link]

-

National Center for Biotechnology Information. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. [Link]

-

World Journal of Pharmaceutical Research. A Review on Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

-

ResearchGate. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

-

ResearchGate. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]

-

Crimson Publishers. Importance of Benzothiazole Motif in Modern Drug Discovery. [Link]

-

MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

Sources

- 1. WO2007137962A1 - Thiazole derivatives - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. zhonghanchemical.com [zhonghanchemical.com]

- 6. WO2017025980A2 - Novel benzothiazole derivatives with enhanced biological activity - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential of 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole: A Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide

Abstract

The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities.[1] This technical guide delves into the prospective biological significance of a specific, halogenated derivative: 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole (CAS No: 1427433-65-5). While direct biological data for this compound is nascent, this document synthesizes a predictive analysis based on extensive structure-activity relationship (SAR) data from analogous benzothiazole compounds. We infer its potential as a potent anticancer, antimicrobial, and anti-inflammatory agent by examining the distinct contributions of its bromo, fluoro, and methyl substitutions. This guide provides a framework for its synthesis, proposes key biological targets, and outlines a comprehensive, multi-stage experimental workflow for its validation, aimed at guiding future research and drug development initiatives.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[2][3] Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties.[4][5][6] The structural rigidity of the benzothiazole core, combined with its capacity for tailored substitutions at various positions, allows for fine-tuning of its pharmacodynamic and pharmacokinetic profiles.

The specific compound, this compound, integrates several key functional groups known to modulate biological activity:

-

Fluorine Moiety: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[7][8] Specifically, fluoro-substitutions on the benzene ring of benzothiazoles have been shown to significantly boost anticancer efficacy.[7][8]

-

Bromine Moiety: Halogenation, particularly at the C6 position, is another critical modification. Bromo-substituted benzothiazoles have been reported to exhibit potent antitumor activities.[9][10]

-

Methyl Group at C2: Substitutions at the C2 position of the benzothiazole ring are known to be pivotal for influencing the compound's overall biological profile.[4]